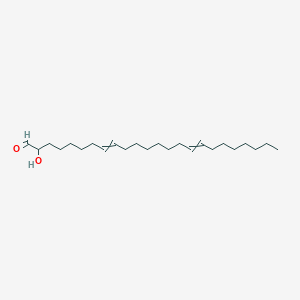
2-Hydroxytetracosa-8,16-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxytetracosa-8,16-dienal is an organic compound with the molecular formula C24H44O2 It is a long-chain aldehyde with hydroxyl and diene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosa-8,16-dienal can be achieved through several methods. One common approach involves the oxidative cleavage of alkenes. For instance, ozonolysis of a suitable diene precursor followed by reductive workup can yield the desired aldehyde. Another method involves the oxidation of primary alcohols using reagents such as Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalytic systems to ensure high yield and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetracosa-8,16-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 2-Hydroxytetracosa-8,16-dienoic acid.
Reduction: 2-Hydroxytetracosa-8,16-dienol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
2-Hydroxytetracosa-8,16-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 2-Hydroxytetracosa-8,16-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and diene functionalities may also participate in redox reactions and other chemical processes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar aldehyde functionality but shorter carbon chain.
Geranial: An isomer of citral with similar chemical properties.
Neral: Another isomer of citral with similar chemical properties .
Uniqueness
2-Hydroxytetracosa-8,16-dienal is unique due to its long carbon chain and the presence of both hydroxyl and diene functionalities.
Properties
CAS No. |
76261-05-7 |
|---|---|
Molecular Formula |
C24H44O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2-hydroxytetracosa-8,16-dienal |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25/h8-9,16-17,23-24,26H,2-7,10-15,18-22H2,1H3 |
InChI Key |
JVMJJMSOVRQQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCC=CCCCCCC(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















